molecular formula C14H13NOS B5642541 1-(2-thienylacetyl)indoline

1-(2-thienylacetyl)indoline

Cat. No.: B5642541
M. Wt: 243.33 g/mol
InChI Key: VYMAVMPMEBLVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-thienylacetyl)indoline, also known as TAI, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. TAI belongs to the class of indole derivatives and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep. In recent years, TAI has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.

Mechanism of Action

The mechanism of action of indoline and its derivatives in biological systems is complex and can vary depending on the specific derivative and the biological system . For example, indoline-related alkaloids have been developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .

Safety and Hazards

Indoline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Research on indoline and its derivatives is ongoing, and these compounds are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(10-12-5-3-9-17-12)15-8-7-11-4-1-2-6-13(11)15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMAVMPMEBLVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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